molecular formula C10H8N4O2 B189322 4-Pyridazinamine, 5-nitro-3-phenyl- CAS No. 118617-10-0

4-Pyridazinamine, 5-nitro-3-phenyl-

Cat. No.: B189322
CAS No.: 118617-10-0
M. Wt: 216.2 g/mol
InChI Key: UKLNAKDYQHIOGL-UHFFFAOYSA-N
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Description

4-Pyridazinamine, 5-nitro-3-phenyl- is a heterocyclic compound that contains a pyridazine ring with an amine group at the 4-position, a nitro group at the 5-position, and a phenyl group at the 3-position. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridazinamine, 5-nitro-3-phenyl- typically involves the nitration of 3-phenylpyridazine followed by the introduction of an amine group at the 4-position. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of 4-Pyridazinamine, 5-nitro-3-phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pyridazinamine, 5-nitro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

4-Pyridazinamine, 5-nitro-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs with anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Pyridazinamine, 5-nitro-3-phenyl- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The amine group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

5-nitro-3-phenylpyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-9-8(14(15)16)6-12-13-10(9)7-4-2-1-3-5-7/h1-6H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLNAKDYQHIOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CN=N2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423471
Record name 4-Pyridazinamine, 5-nitro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118617-10-0
Record name 4-Pyridazinamine, 5-nitro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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